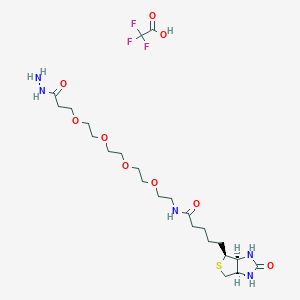
1,2-Seco-ziprasidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ziprasidone Amino Acid is a compound that combines the properties of ziprasidone, an atypical antipsychotic, with an amino acid. Ziprasidone is primarily used to treat schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain. The addition of an amino acid aims to enhance its pharmacokinetic properties and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone Amino Acid involves several steps:
Formation of Ziprasidone: Ziprasidone is synthesized through a multi-step process involving the reaction of 5-chloro-2,3-dihydro-1H-indole-2-one with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine in the presence of a base.
Coupling with Amino Acid: The amino acid is then coupled with ziprasidone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of Ziprasidone Amino Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to synthesize ziprasidone and subsequently couple it with the amino acid.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ziprasidone Amino Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the amino acid or ziprasidone moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives of ziprasidone or the amino acid.
Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: New compounds with different functional groups, potentially leading to novel therapeutic agents.
Scientific Research Applications
Ziprasidone Amino Acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of amino acid conjugation on drug properties.
Biology: Investigated for its potential to modulate neurotransmitter systems more effectively than ziprasidone alone.
Medicine: Explored as a potential treatment for psychiatric disorders with improved efficacy and reduced side effects.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Ziprasidone Amino Acid involves:
Neurotransmitter Modulation: The compound binds to serotonin-2A (5-HT2A) and dopamine D2 receptors, modulating their activity and reducing symptoms of schizophrenia and bipolar disorder.
Enhanced Pharmacokinetics: The amino acid component may improve the compound’s absorption, distribution, metabolism, and excretion, leading to better therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Risperidone: Another atypical antipsychotic with similar receptor binding properties.
Olanzapine: Known for its efficacy in treating schizophrenia but with a different side effect profile.
Quetiapine: Used for similar indications but with distinct pharmacokinetic properties.
Uniqueness
Ziprasidone Amino Acid is unique due to its combination of ziprasidone with an amino acid, potentially offering:
Improved Efficacy: Enhanced therapeutic effects due to better pharmacokinetics.
Reduced Side Effects: Lower incidence of metabolic side effects compared to other atypical antipsychotics.
Novel Applications: Potential use in new therapeutic areas and drug delivery systems.
Properties
CAS No. |
1159977-64-6 |
|---|---|
Molecular Formula |
C21H23ClN4O2S |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic acid |
InChI |
InChI=1S/C21H23ClN4O2S/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12,23H2,(H,27,28) |
InChI Key |
VMQKWKNTSXIWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)O)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)

![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)

![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

